molecular formula C22H24F3NO6S B4058428 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate

Cat. No.: B4058428
M. Wt: 487.5 g/mol
InChI Key: RDQKEXWQXUZHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfonylamino moiety

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of nitrophenol with trifluoroethanol in the presence of acetic acid, followed by the addition of sodium hydroxide and hexafluoropropanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of trifluoromethyl groups with other functional groups.

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonylamino moiety may contribute to the compound’s binding affinity for certain enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-containing compound with different functional groups.

    2,2,2-Trifluoroacetophenone: A simpler trifluoromethyl compound used in various chemical reactions.

    4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]diphenol: A compound with similar trifluoromethyl groups but different overall structure.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate is unique due to its combination of trifluoromethyl groups and a sulfonylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)19(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)18-9-13(4)12(3)8-14(18)5/h6-11,19,26-27H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQKEXWQXUZHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Reactant of Route 2
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Reactant of Route 4
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Reactant of Route 5
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Reactant of Route 6
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate

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